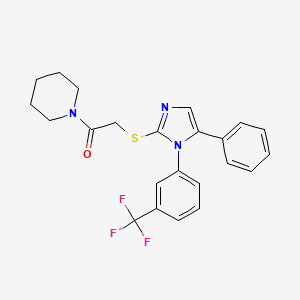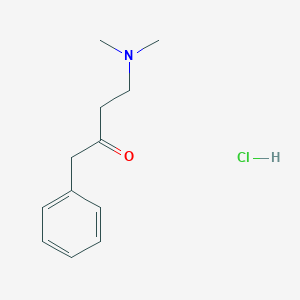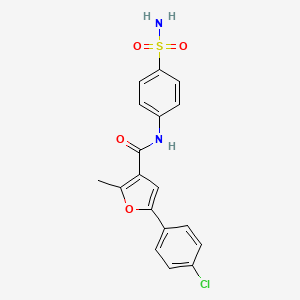
(Z)-N-acetyl-2-((4-fluorophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-acetyl-2-((4-fluorophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide, also known as 'Fluoro-AM1', is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chromene derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of Fluoro-AM1 is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Specifically, Fluoro-AM1 has been shown to inhibit the activity of the protein kinase AKT, which is known to play a critical role in cancer cell survival. In addition, Fluoro-AM1 has been found to induce the expression of genes involved in apoptosis, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
Fluoro-AM1 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Fluoro-AM1 has also been found to exhibit anti-viral activity against a range of viruses, including HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
Fluoro-AM1 has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities with high purity. This makes it ideal for use in in vitro studies and animal experiments. However, one limitation of Fluoro-AM1 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on Fluoro-AM1. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help to optimize its use in cancer treatment and other therapeutic applications. Another area of research is to explore the potential of Fluoro-AM1 as a drug delivery agent for targeted cancer therapies. Finally, there is a need to conduct further studies to evaluate the safety and efficacy of Fluoro-AM1 in clinical settings.
Synthesemethoden
The synthesis of Fluoro-AM1 involves the reaction of 2H-chromene-3-carboxylic acid with 4-fluoroaniline in the presence of acetic anhydride and a catalyst. The resulting product is then acetylated using acetic anhydride to obtain the final compound. This method has been optimized to produce high yields of Fluoro-AM1 with high purity.
Wissenschaftliche Forschungsanwendungen
Fluoro-AM1 has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer treatment. Studies have shown that Fluoro-AM1 exhibits potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-acetyl-2-(4-fluorophenyl)imino-7-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-9-12-3-8-15(25-2)10-17(12)26-19(16)22-14-6-4-13(20)5-7-14/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNOMYXHFGDFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2852478.png)



![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2852484.png)


![1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2852488.png)

![6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2852492.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2852493.png)


